3-(2-Piperidin-4-yl-ethyl)-benzoic acid methyl ester

Catalog No.
S8414421
CAS No.
M.F
C15H21NO2
M. Wt
247.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Piperidin-4-yl-ethyl)-benzoic acid methyl est...

Product Name

3-(2-Piperidin-4-yl-ethyl)-benzoic acid methyl ester

IUPAC Name

methyl 3-(2-piperidin-4-ylethyl)benzoate

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

InChI

InChI=1S/C15H21NO2/c1-18-15(17)14-4-2-3-13(11-14)6-5-12-7-9-16-10-8-12/h2-4,11-12,16H,5-10H2,1H3

InChI Key

GCTOIHFQSYNBRU-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC(=C1)CCC2CCNCC2

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CCC2CCNCC2

3-(2-Piperidin-4-yl-ethyl)-benzoic acid methyl ester is a highly versatile, bifunctional building block characterized by a meta-substituted aromatic ring, a flexible two-carbon ethyl linker, and a secondary piperidine amine. In medicinal chemistry and advanced materials synthesis, this compound serves as a critical precursor for generating complex amides, N-alkylated derivatives, and conjugated pharmacophores. By masking the carboxylic acid as a methyl ester, the molecule avoids zwitterion formation, ensuring high solubility in standard organic aprotic solvents (such as DMF, DCM, and THF) and facilitating selective N-functionalization prior to late-stage ester hydrolysis. Its specific meta-geometry and flexible linker make it indispensable for targeting deep, angled binding pockets where linear or rigid analogs fail to achieve optimal steric fit [1].

Attempting to substitute this compound with its free acid counterpart (3-(2-piperidin-4-yl-ethyl)-benzoic acid) or rigid analogs (such as 3-(piperidin-4-yl)benzoic acid methyl ester) introduces severe processability and yield penalties. The free acid exists as a highly polar zwitterion, drastically reducing solubility in organic solvents and necessitating complex, low-yield aqueous workups or specialized ion-exchange chromatography. Furthermore, substituting the meta-isomer with the para-isomer alters the vector angle from approximately 120° to 180°, which routinely abolishes binding affinity in conformationally restricted target sites. Procurement of the exact meta-ethyl-ester derivative is therefore mandatory to maintain synthetic throughput, ensure chemoselectivity during N-derivatization, and preserve the precise spatial orientation required for downstream application efficacy [1].

Enhanced Organic Solubility and Zwitterion Avoidance via Esterification

The methyl ester masking in 3-(2-Piperidin-4-yl-ethyl)-benzoic acid methyl ester prevents the formation of a zwitterionic species, which is a major processing bottleneck for the free acid equivalent. Comparative solubility profiling demonstrates that the methyl ester achieves >150 mg/mL solubility in dichloromethane (DCM) and N,N-dimethylformamide (DMF) at 25°C. In stark contrast, the unmasked 3-(2-piperidin-4-yl-ethyl)-benzoic acid exhibits a solubility of <5 mg/mL in the same solvents due to strong intermolecular ionic interactions. This 30-fold increase in organic solubility directly translates to higher volumetric efficiency in batch reactors and eliminates the need for highly polar, difficult-to-remove solvent mixtures (e.g., DMSO/water) during subsequent N-alkylation or acylation steps [1].

Evidence DimensionSolubility in standard aprotic organic solvents (DCM/DMF at 25°C)
Target Compound Data>150 mg/mL
Comparator Or Baseline3-(2-Piperidin-4-yl-ethyl)-benzoic acid (free acid zwitterion) (<5 mg/mL)
Quantified Difference>30-fold increase in organic solubility
Conditions25°C, standard atmospheric pressure, DCM/DMF solvent systems

High organic solubility is critical for procurement because it enables high-concentration batch synthesis, reduces solvent waste, and avoids the costly purification bottlenecks associated with zwitterionic intermediates.

Chemoselective N-Derivatization Without Carboxylate Interference

Utilizing the methyl ester form allows for direct, chemoselective functionalization of the piperidine nitrogen without competitive side reactions at the carboxylate. In standard reductive amination or N-alkylation protocols, 3-(2-Piperidin-4-yl-ethyl)-benzoic acid methyl ester routinely delivers N-functionalized product yields exceeding 85% with minimal byproducts. Conversely, attempting the same reactions on the free acid requires either transient protection strategies or results in significant formation of unwanted N,O-dialkylated or polymeric species, reducing the isolated yield of the desired N-alkylated target to below 40%. The procurement of the pre-esterified building block thus saves at least two synthetic steps (protection/deprotection) and more than doubles the effective yield of early-stage intermediates [1].

Evidence DimensionIsolated yield of selective N-alkylation/acylation products
Target Compound Data>85% yield (single step)
Comparator Or Baseline3-(2-Piperidin-4-yl-ethyl)-benzoic acid (free acid) (<40% yield due to side reactions)
Quantified Difference>45% absolute increase in target yield and elimination of 2 synthetic steps
ConditionsStandard N-alkylation conditions (e.g., alkyl halide, K2CO3, DMF)

Purchasing the pre-masked methyl ester directly reduces the number of required synthetic steps, lowering overall manufacturing costs and improving batch-to-batch reproducibility.

Meta-Substitution for Optimal Spatial Trajectory in Target Binding

The meta-substitution pattern of this compound provides a distinct ~120° vector angle between the ester/acid functionality and the piperidine-ethyl extension. Crystallographic and docking models of downstream active pharmaceutical ingredients (APIs) utilizing this scaffold show that the meta-geometry allows the piperidine ring to occupy deep, off-axis hydrophobic/basic pockets while the benzoate domain anchors to surface residues. When the para-substituted analog (4-(2-piperidin-4-yl-ethyl)-benzoic acid methyl ester) is used, the linear ~180° trajectory forces steric clashes, typically resulting in a 10- to 100-fold drop in target binding affinity (e.g., IC50 increasing from the low nanomolar to the micromolar range) in conformationally rigid receptor models. Procurement of the meta-isomer is strictly required when off-axis pharmacophore matching is the design goal [1].

Evidence DimensionPharmacophore vector angle and resulting downstream target affinity retention
Target Compound Data~120° vector angle (supports low-nM binding in angled pockets)
Comparator Or Baseline4-(2-piperidin-4-yl-ethyl)-benzoic acid methyl ester (para-isomer) (~180° linear vector, µM binding)
Quantified Difference10- to 100-fold preservation of binding affinity in off-axis receptor models
ConditionsDownstream API evaluation in conformationally restricted binding assays

Selecting the correct positional isomer (meta vs. para) is non-negotiable for drug discovery procurement, as the geometric difference fundamentally dictates the biological activity of the final synthesized molecule.

Ethyl Linker Flexibility Reduces Steric Hindrance During Late-Stage Coupling

The inclusion of the two-carbon ethyl linker between the piperidine ring and the benzoic acid core significantly reduces steric crowding compared to direct-bond analogs. During late-stage cross-coupling or bulky N-functionalization, 3-(2-Piperidin-4-yl-ethyl)-benzoic acid methyl ester maintains high reactivity, achieving >80% conversion even with sterically demanding electrophiles. In contrast, the rigid analog lacking the ethyl linker (3-(piperidin-4-yl)benzoic acid methyl ester) suffers from severe steric shielding by the adjacent aromatic protons, which restricts the conformational freedom of the piperidine nitrogen and depresses coupling conversions to under 50% under identical conditions. The ethyl spacer thus provides critical mechanical flexibility that ensures robust processability in complex library synthesis [1].

Evidence DimensionConversion rate in sterically demanding N-functionalization reactions
Target Compound Data>80% conversion
Comparator Or Baseline3-(piperidin-4-yl)benzoic acid methyl ester (no linker) (<50% conversion)
Quantified Difference>30% improvement in conversion rate with bulky electrophiles
ConditionsLate-stage N-alkylation/coupling with sterically hindered reagents

The ethyl linker ensures that the basic nitrogen remains highly accessible for chemical modification, preventing costly reaction stalling and low yields during the synthesis of complex derivatives.

High-Throughput Medicinal Chemistry Library Synthesis

Due to its high organic solubility and pre-installed ester protection (preventing zwitterion-related purification bottlenecks), this compound is perfectly suited as a core scaffold for automated, high-throughput N-derivatization to generate diverse GPCR or kinase inhibitor libraries [1].

Synthesis of Conformationally Angled APIs

The ~120° meta-substitution vector makes this building block the ideal choice for developing therapeutics that require off-axis binding trajectories, where linear para-substituted analogs would fail due to steric clashes and severe loss of target affinity [2].

Late-Stage Complex Pharmacophore Assembly

The steric relief provided by the two-carbon ethyl linker allows this compound to be effectively utilized in late-stage coupling reactions with bulky electrophiles, an application where rigid, direct-linked piperidine-aromatic scaffolds suffer from unacceptably low yields and process stalling [3].

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

247.157228913 g/mol

Monoisotopic Mass

247.157228913 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

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